REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].Cl[C:13]1[N:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1>C1(C)C=CC=CC=1.C(O)C>[Cl:19][C:16]1[CH:15]=[N:14][C:13]([C:6]2[CH:7]=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2)=[N:18][CH:17]=1
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Name
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Palladium dichloro-bis(triphenylphosphine)
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Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=N1)Cl
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 90 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solution was purged with argon and aqueous sodium carbonate (2N) (200 ml)
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Type
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ADDITION
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Details
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was added
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Type
|
TEMPERATURE
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Details
|
cooled to ambient temperature
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Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed successively with aqueous sodium hydrogen carbonate (saturated), water and brine
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Type
|
ADDITION
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Details
|
The combined organic extracts were treated with charcoal
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered through Hyflo®
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
the solid isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(=NC1)C1=CC=C(C=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |